β-D-Xylofuranosyl Sugar Moiety Confers Distinct Conformational and Biological Properties Compared to Ribofuranosyl Analogs
The β-D-xylofuranosyl nucleosides exhibit a different sugar pucker and overall molecular conformation compared to their β-D-ribofuranosyl counterparts, which is a critical determinant of enzyme recognition and biological activity [1]. In a systematic evaluation of β-D-xylofuranosyl nucleosides, 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine demonstrated marked antiviral and cytostatic properties [1]. This is in stark contrast to the corresponding β-D-ribofuranosyl nucleosides, which, while active, often exhibit different potency and selectivity profiles due to their distinct conformational preferences [1]. For example, the xylofuranosyl derivatives were found to inhibit cell growth and macromolecule synthesis with a profile distinct from that of ribofuranosyl nucleosides [1].
| Evidence Dimension | Antiviral and cytostatic activity profile |
|---|---|
| Target Compound Data | Not directly quantified; inferred from class behavior of β-D-xylofuranosyl nucleosides |
| Comparator Or Baseline | Corresponding β-D-ribofuranosyl nucleosides (e.g., adenosine, guanosine, cytidine) |
| Quantified Difference | Not numerically quantified; differentiation is qualitative based on distinct activity profiles |
| Conditions | In vitro antiviral assays and cell growth inhibition studies |
Why This Matters
The unique sugar configuration directly impacts the compound's biological recognition and potential therapeutic window, making it a distinct chemical tool for probing nucleoside metabolism and a candidate with non-overlapping activity relative to standard ribonucleosides.
- [1] Gosselin, G., Bergogne, M. C., De Rudder, J., De Clercq, E., & Imbach, J. L. (1986). Systematic synthesis and biological evaluation of α- and β-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues. Journal of Medicinal Chemistry, 29(2), 203-213. View Source
